Cas no 113162-02-0 (Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-)

Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- Chemical and Physical Properties
Names and Identifiers
-
- Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-
- [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
- 10,11-dihydroquinidine p-chlorobenzoate
- dihydrochinidinyl p-chlorobenzoate
- Dihydroquinidine 4-chlorobenzoate
- Hydroquinidine 4-chlorobenzoate
- O-(4-Chlorobenzoyl)hydroquinidine
- p-Chlorobenzoyldihydroquinidine
- Dihydroquindine 4-chlorobenzoate
- Dihydroquinidine p-Chlorobenzoate
- 10,11-Dihydroquinidine 4-chlorobenzoate
- O-(4-Chlorobenzoyl)hydroquinidine, Dihydroquinidine 4-chlorobenzoate
- Hydroquinidine 4-chlorobenzoate 98%
- Cinchonan-9-ol, 10,11-dihydro-6'-Methoxy-, 9-(4-chlorobenzoate), (9S)-
- 113162-02-0
- Hydroquinidine 4-chlorobenzoate, 98%
- (S)-((2R,4S,5S)-5-ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate
- DTXSID90583559
- J-002905
- TXVNNFDXQZFMBQ-XHYUFEOFSA-N
-
- Inchi: InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19+,25-,26+/m1/s1
- InChI Key: TXVNNFDXQZFMBQ-XHYUFEOFSA-N
- SMILES: COC1C=CC2C(=C([C@@H]([C@H]3C[C@@H]4CCN3C[C@H]4CC)OC(C3C=CC(Cl)=CC=3)=O)C=CN=2)C=1
- BRN: 4302319
Computed Properties
- Exact Mass: 464.18700
- Monoisotopic Mass: 464.1866705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 7
- Complexity: 670
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.9
- Topological Polar Surface Area: 51.7Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.28
- Melting Point: 102-105 °C(lit.)
- Boiling Point: 598°Cat760mmHg
- Flash Point: 315.5°C
- Refractive Index: 1.639
- PSA: 51.66000
- LogP: 5.85320
- pka: 9.31±0.70(Predicted)
- Solubility: Not determined
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- Security Information
- Hazardous Material transportation number:UN 1544
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36; S24/25; S22
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- HazardClass:6.1(b)
- PackingGroup:III
- Risk Phrases:R36/37/38
- Storage Condition:under inert gas (nitrogen or Argon) at 2-8°C
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D919107-1g |
Dihydroquinidine 4-chlorobenzoate |
113162-02-0 | 97% | 1g |
¥178.20 | 2022-01-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XV624-200mg |
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- |
113162-02-0 | 97% | 200mg |
74.0CNY | 2021-07-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD134155-5g |
Dihydroquinidine 4-chlorobenzoate |
113162-02-0 | 97% | 5g |
¥858.0 | 2022-03-01 | |
Ambeed | A710430-1g |
(S)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113162-02-0 | 97% | 1g |
$36.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-250133-1 g |
Hydroquinidine 4-chlorobenzoate, |
113162-02-0 | 1g |
¥406.00 | 2023-07-10 | ||
Ambeed | A710430-250mg |
(S)-((1S,2R,4S,5R)-5-Ethylquinuclidin-2-yl)(6-methoxyquinolin-4-yl)methyl 4-chlorobenzoate |
113162-02-0 | 97% | 250mg |
$30.0 | 2025-02-20 | |
1PlusChem | 1P003RFH-5g |
Hydroquinidine 4-chlorobenzoate |
113162-02-0 | 97% | 5g |
$119.00 | 2025-03-21 | |
A2B Chem LLC | AB74717-250mg |
Dihydroquinidine 4-chlorobenzoate |
113162-02-0 | 97% | 250mg |
$32.00 | 2024-04-20 | |
A2B Chem LLC | AB74717-5g |
Dihydroquinidine 4-chlorobenzoate |
113162-02-0 | 97% | 5g |
$233.00 | 2024-04-20 | |
1PlusChem | 1P003RFH-250mg |
Hydroquinidine 4-chlorobenzoate |
113162-02-0 | 97% | 250mg |
$61.00 | 2025-02-20 |
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- Related Literature
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
Additional information on Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-
Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-: A Comprehensive Overview
The compound Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-, with the CAS number 113162-02-0, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of cinchona alkaloids, which are known for their diverse biological activities and structural complexity. The molecule's name itself is a testament to its intricate structure, with key functional groups such as the hydroxyl group (-OH) and the methoxy group (-OCH3) playing pivotal roles in its chemical properties.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of new anti-inflammatory and antioxidant agents. Researchers have employed advanced computational methods, such as molecular docking and quantum mechanics, to understand the compound's interaction with biological targets. These studies have revealed that the (9S) configuration of the molecule significantly influences its bioavailability and pharmacokinetic properties.
The synthesis of Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- involves a multi-step process that requires precise control over stereochemistry. One of the most notable advancements in its synthesis is the use of asymmetric catalysis, which has enabled the production of enantiomerically pure compounds. This has been crucial for studying the stereochemical dependence of its biological activities.
In terms of applications, this compound has shown promise in treating neurodegenerative diseases due to its ability to modulate oxidative stress pathways. Preclinical studies have demonstrated that it can effectively reduce reactive oxygen species (ROS) levels in neuronal cells, thereby protecting them from oxidative damage. Furthermore, its anti-inflammatory properties have been explored in models of chronic inflammation, where it has exhibited potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6.
The structural elucidation of this compound has also benefited from cutting-edge analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods have provided unprecedented insights into its three-dimensional arrangement, which is critical for understanding its interactions with biological systems.
Another area of active research is the exploration of this compound's bioavailability and pharmacokinetics. Studies using animal models have shown that it exhibits moderate oral bioavailability, which can be enhanced through formulation strategies such as lipid-based delivery systems. These findings underscore the importance of drug delivery optimization in maximizing therapeutic efficacy.
In conclusion, Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)- represents a compelling candidate for further exploration in drug development. Its unique chemical structure, coupled with its promising biological activities, positions it as a valuable tool in addressing unmet medical needs. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
113162-02-0 (Cinchonan-9-ol,10,11-dihydro-6'-methoxy-, 9-(4-chlorobenzoate), (9S)-) Related Products
- 2137981-12-3(5-Methyl-3-(2-methylfuran-3-yl)-1,2-oxazole-4-carboxylic acid)
- 2138172-57-1(1-Butanoyl-2-(oxolan-2-yl)piperidine-4-carboxylic acid)
- 1251664-84-2(4-(4-chlorophenyl)-N-[(2,4-dimethoxyphenyl)methyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide)
- 307513-67-3(2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide)
- 772317-13-2((2-Phenyl-1H-imidazol-4-yl)methanamine)
- 2549027-77-0(3-{[1-(4,4-Difluorocyclohexanecarbonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one)
- 5396-61-2(3-Ethyl-1-heptyn-3-ol)
- 1644664-00-5(6-Bromo-5-chloro-N-methylquinazolin-2-amine)
- 1251924-91-0(5-(trifluoromethyl)-octahydrocyclopentacpyrrol-5-ol)
- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)




